13C-Labeled Creatine Enables Dose-Dependent Oral Bioavailability Determination Unattainable with Unlabeled Creatine
In a rat pharmacokinetic study, 13C-labeled creatine monohydrate was orally administered at low (10 mg/kg) and high (70 mg/kg) doses, and plasma and tissue levels were quantified by LC-MS/MS. The 13C label permitted selective detection of the exogenous dose against the endogenous creatine background, revealing that absolute oral bioavailability was 53% at the low dose and only 16% at the high dose [1]. This dose-dependent saturation of absorption would be invisible with unlabeled creatine, which cannot distinguish administered from endogenous material.
| Evidence Dimension | Ability to discriminate exogenous from endogenous creatine in vivo |
|---|---|
| Target Compound Data | Quantifiable 13C-labeled creatine in plasma and tissue via LC-MS/MS; bioavailability = 53% (10 mg/kg) vs 16% (70 mg/kg) |
| Comparator Or Baseline | Unlabeled (12C) creatine: cannot distinguish exogenous from endogenous, therefore bioavailability not measurable by this MS method |
| Quantified Difference | Qualitative: detection vs non-detection of exogenous dose; Quantitative: 53% (low dose) vs 16% (high dose) absolute oral bioavailability uncovered |
| Conditions | Male Sprague-Dawley rats; oral gavage; LC-MS/MS (Shimadzu LCMS-8040); Primesep 200 mixed-function cation exchange column; MRM transitions m/z 133.1 → 90.1 (creatine-13C) and m/z 135.1 → 93.1 (creatine-d3 internal standard) |
Why This Matters
For preclinical DMPK and sports nutrition research, only the 13C-labeled form provides a direct, MS-based measure of fractional absorption, an endpoint that unlabeled creatine cannot deliver.
- [1] Alraddadi, E.A., Lillico, R., Vennerstrom, J.L., Lakowski, T.M. & Miller, D.W. (2018) Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. Pharmaceutics, 10(1), 31. View Source
